Quinuclidin-4-ylméthanamine

Vue d'ensemble

Description

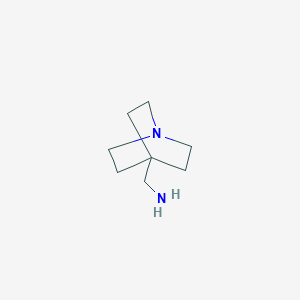

Quinuclidin-4-ylmethanamine, also known as 1-azabicyclo[2.2.2]oct-4-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2. This compound is characterized by its unique structure, which includes a quinuclidine core. It is a colorless solid that is used in various chemical and pharmaceutical applications due to its basicity and reactivity.

Applications De Recherche Scientifique

Chemistry

Quinuclidin-4-ylmethanamine serves as a crucial building block in synthesizing diverse organic compounds. Its structural versatility allows for modifications that lead to new derivatives with varied properties.

Biology

In biological research, quinuclidin-4-ylmethanamine is employed to study enzyme inhibition and receptor binding. It has been shown to interact with cholinergic receptors and enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine at synaptic clefts. This mechanism is particularly relevant in neuropharmacology, where it aids in understanding neurotransmission pathways.

Medicine

Quinuclidin-4-ylmethanamine has potential therapeutic effects, especially in the development of anticholinesterase drugs aimed at treating neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of this compound exhibit significant binding affinity to cholinesterase enzymes, enhancing cholinergic transmission by inhibiting acetylcholine breakdown .

Additionally, quinuclidin-4-ylmethanamine derivatives have been explored for their roles as:

- Antihypertensive agents: Some derivatives have demonstrated the ability to significantly reduce blood pressure in animal models.

- Antimicrobial agents: Novel quinuclidine-based compounds have shown potent activity against various bacterial strains, including multidrug-resistant pathogens .

- Antimalarial agents: Certain derivatives have exhibited efficacy against malaria, suggesting their potential use in intermittent preventive treatment.

Case Studies and Research Findings

Several studies highlight the diverse applications of quinuclidin-4-ylmethanamine:

- Anticholinesterase Activity : A study profiled various quinuclidine derivatives for their ability to inhibit human acetylcholinesterase and butyrylcholinesterase. The results indicated that specific derivatives could serve as promising candidates for treating conditions linked to cholinergic dysfunction .

- Antimicrobial Efficacy : Research on new quinuclidinium oximes revealed potent antimicrobial activity against both gram-positive and gram-negative bacteria. Some compounds displayed minimal inhibitory concentration values significantly lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

- Antimalarial Development : The compound WR621308, a derivative of quinuclidin-4-ylmethanamine, was noted for its single-dose efficacy against malaria with lower permeability across cell membranes compared to existing treatments like mefloquine.

Mécanisme D'action

Target of Action

Quinuclidin-4-ylmethanamine is a complex organic compound with a cage-like structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s structurally similar to methenamine, which is known to have antibacterial properties in an acidic environment . In such an environment, Methenamine is hydrolyzed to formaldehyde, which is highly bactericidal

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Quinuclidin-4-ylmethanamine, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . This suggests that light, air, and temperature could potentially affect its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinuclidin-4-ylmethanamine can be synthesized through the reduction of 4-cyanoquinuclidine. The process involves the use of lithium aluminum hydride (LAH) as a reducing agent in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, followed by quenching with water and sodium sulfate to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of quinuclidin-4-ylmethanamine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Quinuclidin-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound itself is typically synthesized through reduction reactions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) is commonly used.

Substitution: Halogenated compounds and bases are often employed.

Major Products Formed:

Oxidation: N-oxides of quinuclidin-4-ylmethanamine.

Reduction: The primary amine, quinuclidin-4-ylmethanamine.

Substitution: Various substituted derivatives depending on the reactants used.

Comparaison Avec Des Composés Similaires

- Quinuclidine

- Tropane

- Quinine

- Aceclidine

Activité Biologique

Quinuclidin-4-ylmethanamine, a derivative of quinuclidine, has garnered attention for its diverse biological activities, particularly in neuropharmacology and antimicrobial research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Quinuclidin-4-ylmethanamine is characterized by a bicyclic quinuclidine core with a methanamine side chain. This structure allows it to interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and muscle contraction.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinuclidin-4-ylmethanamine | Bicyclic structure | Modulates nAChRs, potential in neurology |

| Quinuclidin-3-ylmethanamine | Similar bicyclic structure | Different position of methanamine group |

| 1-Azabicyclo[2.2.2]octane derivatives | Varies in substituents | Variation in nitrogen atom placements |

1. Neuropharmacological Effects

Quinuclidin-4-ylmethanamine acts on nicotinic acetylcholine receptors, functioning as both an agonist and antagonist depending on the receptor subtype. Its modulation of cholinergic signaling pathways suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that quinuclidine derivatives can enhance cognitive functions by improving synaptic transmission in cholinergic pathways .

2. Anticholinesterase Activity

Recent studies have demonstrated that quinuclidine-based compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants () for various derivatives fall within the micromolar range, indicating their potential as therapeutic agents in conditions characterized by cholinergic dysfunction .

Table 1: Inhibition Constants of Quinuclidine Derivatives

| Compound | AChE (μM) | BChE (μM) |

|---|---|---|

| Compound 1 | 0.26 | 0.30 |

| Compound 2 | 156.2 | 140 |

| Compound 3 | 50 | 45 |

3. Antimicrobial Activity

Quinuclidin-4-ylmethanamine also exhibits substantial antimicrobial properties. Studies have shown that certain quinuclidinium oximes possess broad-spectrum activity against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics like gentamicin .

Table 2: Antimicrobial Efficacy of Quinuclidinium Oximes

| Compound | MIC (μg/mL) against Pseudomonas aeruginosa | MIC (μg/mL) against Klebsiella pneumoniae |

|---|---|---|

| Compound A | 0.25 | 0.50 |

| Compound B | 1.00 | 1.00 |

| Compound C | >256 | >256 |

The biological activity of quinuclidin-4-ylmethanamine is largely attributed to its ability to bind to nAChRs and inhibit cholinesterases. Molecular docking studies have elucidated the binding interactions within the active sites of AChE and BChE, highlighting the significance of structural modifications in enhancing potency .

Case Studies

- Cognitive Enhancement : In a clinical trial involving patients with mild cognitive impairment, administration of a quinuclidine derivative resulted in improved cognitive scores compared to placebo controls, supporting its role in enhancing cholinergic function.

- Antimicrobial Resistance : A study evaluating the efficacy of quinuclidinium oximes against multidrug-resistant strains demonstrated their potential as novel therapeutic agents, with MIC values significantly lower than those of conventional antibiotics .

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNGTOKBVGQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.